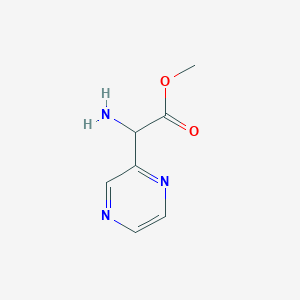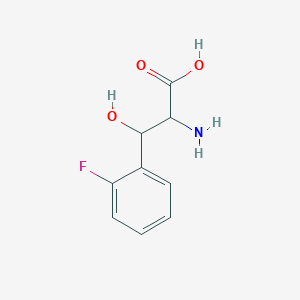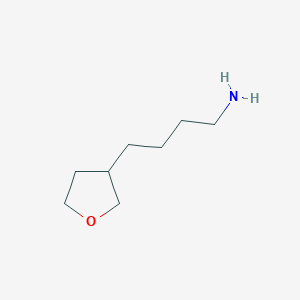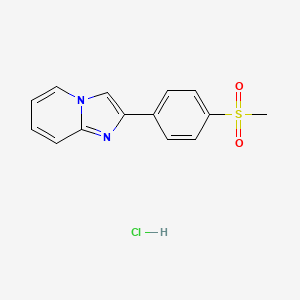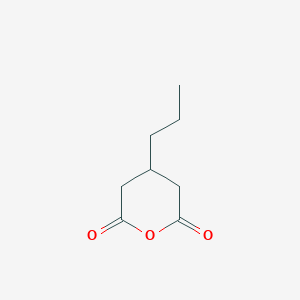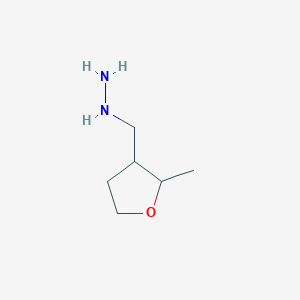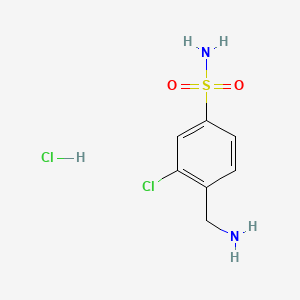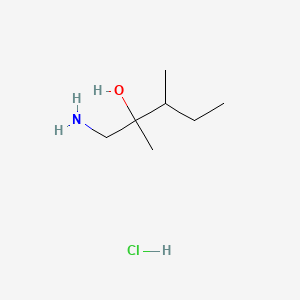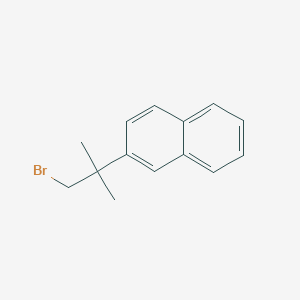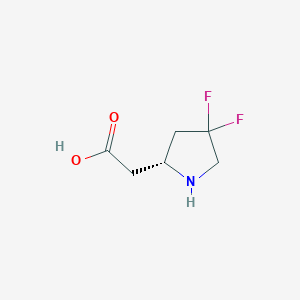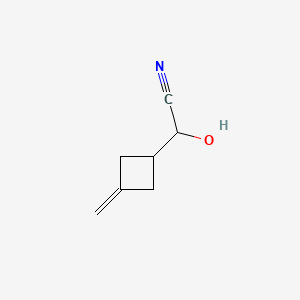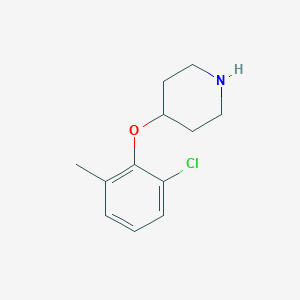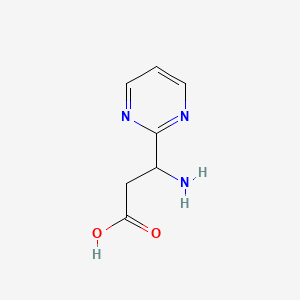
3-Amino-3-(pyrimidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of pyrimidines It is characterized by the presence of an amino group and a pyrimidinyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyrimidin-2-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with diamines in the presence of polyphosphoric acid . Another approach includes the use of zinc dust and formic acid to reduce the intermediate compounds, followed by recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyrimidin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinyl ketones, while reduction can produce amino alcohols.
Scientific Research Applications
3-Amino-3-(pyrimidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyrimidinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar in structure but contains a pyridyl group instead of a pyrimidinyl group.
Dihydropyrimidine-2,4(1H,3H)-dione derivatives: These compounds share a pyrimidine core but have different functional groups attached.
Uniqueness
3-Amino-3-(pyrimidin-2-yl)propanoic acid is unique due to its specific combination of an amino group and a pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-amino-3-pyrimidin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5(4-6(11)12)7-9-2-1-3-10-7/h1-3,5H,4,8H2,(H,11,12) |
InChI Key |
DTXFBFZIENLGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


